Fmoc-3-chloro-D-tyrosine
Overview
Description
Fmoc-3-chloro-D-tyrosine is a useful research compound. Its molecular formula is C24H20ClNO5 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Material Science
- Synthetic Pathways and Protecting Groups : A study by Mollica et al. (2012) explored synthetic pathways using (acyloxy)alkoxy promoiety as a protecting group. This approach provided a novel method to prepare asymmetrically protected 2,7-diaminosuberic acid, showcasing the versatility of fluoren-9-yl derivatives in complex organic syntheses (Mollica et al., 2012).
- Biosensor Applications : Soylemez et al. (2013) reported the electrochemical copolymerization of a monomer with 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetic acid, utilized as a matrix for cholesterol biosensing studies. This highlights its application in developing sensitive biosensors for healthcare (Soylemez et al., 2013).
- High Molecular Weight Monomers for Dental Materials : Liu et al. (2006) synthesized a dimethacrylate monomer with a high molecular weight for root canal filling materials, demonstrating the compound's potential in dental material science (Liu et al., 2006).
Bioimaging and Photophysics
- Fluorenyl Probes for Bioimaging : Morales et al. (2010) investigated the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative. This study illustrates the compound's utility in bioimaging, especially for integrin imaging, due to its high fluorescence quantum yield and selectivity (Morales et al., 2010).
Pharmaceutical and Biomedical Applications
- Peptide Nucleic Acid-like Monomers : Joshi et al. (2011) synthesized Ru(II)-peptide nucleic acid-like monomers containing fluoren-9-yl derivatives. These monomers exhibit potential for electrochemiluminescence and could be investigated as labels for biosensing applications, demonstrating the compound's applicability in pharmaceutical research (Joshi et al., 2011).
Properties
IUPAC Name |
(2R)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYTHHDSEGNQ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718505 | |
Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-59-4 | |
Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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